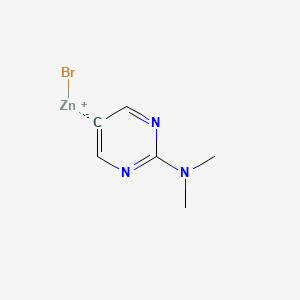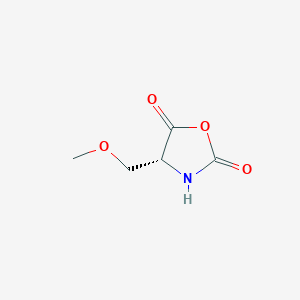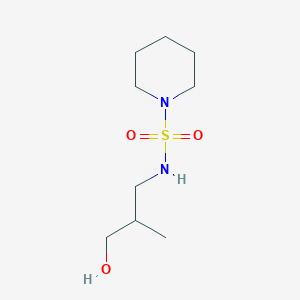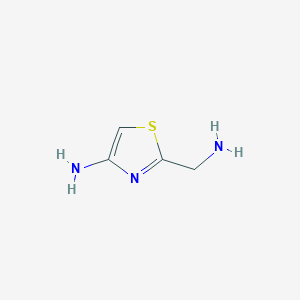
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide typically involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-bromo-1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation: The activated carboxylic acid is then reacted with isopentylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide has several applications in scientific research, particularly in the fields of chemistry and biology :
Chemical Research: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
like other pyrrole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity . The pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: This compound is structurally similar but lacks the isopentyl group, which may affect its biological activity and chemical reactivity.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
Uniqueness
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is unique due to the presence of the isopentyl group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C10H15BrN2O |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
4-bromo-N-(3-methylbutyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-12-10(14)9-5-8(11)6-13-9/h5-7,13H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
QJCGOEWDTWTJPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=CC(=CN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


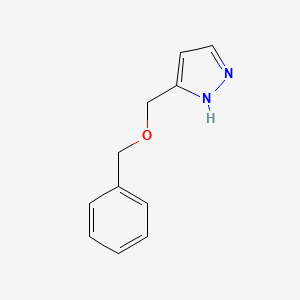



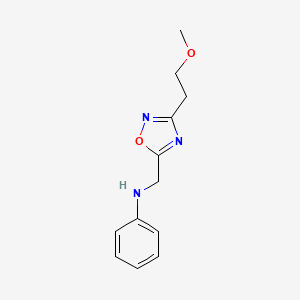

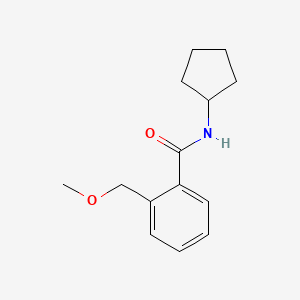

![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
